molecular formula C27H24N2O5 B2758783 N-(3,5-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898343-74-3

N-(3,5-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2758783
CAS RN: 898343-74-3
M. Wt: 456.498
InChI Key: VYKSFBMGFRLUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as DMQAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Activity

Compounds with structural similarities to N-(3,5-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide have been synthesized and evaluated for their antitumor activities. A study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity. These compounds exhibited higher potency compared to the control, 5-FU, against various cancer cell lines. The study also employed molecular docking to identify potential targets, suggesting that similar compounds could be explored for their antitumor potential (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Biological Potentials

Another aspect of research focuses on the synthesis of derivatives with potential biological applications. For instance, S. Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were assessed for their antimicrobial and anticancer activities, demonstrating significant potential. Molecular docking studies further supported their biological relevance (S. Mehta et al., 2019).

Therapeutic Effects Against Viral Infections

Compounds resembling this compound have been evaluated for their therapeutic efficacy in treating viral infections. Joydeep Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and assessed its effects against Japanese encephalitis. The study highlighted significant antiviral and antiapoptotic effects, showcasing a decrease in viral load and an increase in survival rates (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-8-10-18(11-9-17)26(31)23-15-29(24-7-5-4-6-22(24)27(23)32)16-25(30)28-19-12-20(33-2)14-21(13-19)34-3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSFBMGFRLUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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